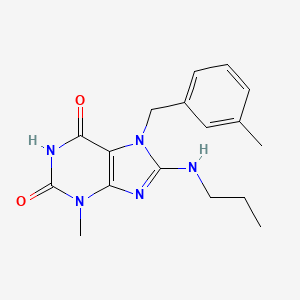

3-methyl-7-(3-methylbenzyl)-8-(propylamino)-1H-purine-2,6(3H,7H)-dione

Description

The compound 3-methyl-7-(3-methylbenzyl)-8-(propylamino)-1H-purine-2,6(3H,7H)-dione is a xanthine derivative with a purine-dione core structure. Key features include:

- 3-Methyl group: Enhances metabolic stability and modulates electronic properties.

- 8-(Propylamino) group: A primary amine that may engage in hydrogen bonding or act as a pharmacophore for target interactions.

Properties

IUPAC Name |

3-methyl-7-[(3-methylphenyl)methyl]-8-(propylamino)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O2/c1-4-8-18-16-19-14-13(15(23)20-17(24)21(14)3)22(16)10-12-7-5-6-11(2)9-12/h5-7,9H,4,8,10H2,1-3H3,(H,18,19)(H,20,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRVUBMKZZJITKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=NC2=C(N1CC3=CC=CC(=C3)C)C(=O)NC(=O)N2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-methyl-7-(3-methylbenzyl)-8-(propylamino)-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine family. Its unique structure, featuring a purine core with various substituents, contributes significantly to its biological activities. This article explores the compound's biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-methyl-7-(3-methylbenzyl)-8-(propylamino)-1H-purine-2,6(3H,7H)-dione is C17H21N5O2 with a molecular weight of approximately 327.388 g/mol. The structural features include:

- Methyl group at the 3-position

- Propylamino group at the 8-position

- 3-Methylbenzyl group at the 7-position

These substituents influence its reactivity and interactions within biological systems.

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly as an inhibitor in various biochemical pathways. Its structural resemblance to adenosine suggests potential roles as an adenosine receptor antagonist , which may be beneficial in treating conditions such as:

- Asthma

- Cardiovascular diseases

Additionally, compounds similar to this one have shown anti-inflammatory and anti-cancer properties due to their ability to modulate signaling pathways involved in cell proliferation.

Preliminary studies suggest that 3-methyl-7-(3-methylbenzyl)-8-(propylamino)-1H-purine-2,6(3H,7H)-dione may interact with various receptors, particularly adenosine receptors (A1, A2A). This interaction can influence cellular responses such as vasodilation and neurotransmitter release. Furthermore, it may interact with enzymes involved in nucleotide metabolism, elucidating its mechanism of action.

Comparative Analysis of Related Compounds

Several structurally similar compounds exhibit varying biological activities. The following table summarizes notable examples:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 7-Ethyl-3-methyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione | Ethyl instead of methyl at position 7 | Similar receptor antagonism |

| 8-Amino-3-methyl-1H-purine-2,6-dione | Amino group at position 8 | Anticancer properties |

| 3-Methylxanthine | Xanthine core structure | Caffeine-like stimulant effects |

This comparative analysis highlights how variations in substituents can significantly affect biological properties and therapeutic applications.

Case Studies and Research Findings

Several studies have investigated the biological activity of related purine derivatives. One notable study demonstrated that similar compounds exhibited significant inhibition of cell proliferation in cancer cell lines. The findings suggest that these compounds can induce apoptosis and inhibit tumor growth through various signaling pathways .

Another research effort focused on the anti-inflammatory properties of related purines. It was found that these compounds could effectively reduce inflammation markers in vitro and in vivo models, indicating their potential for treating inflammatory diseases .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The purine-dione scaffold allows extensive modifications at positions 7 and 8. Below is a comparative analysis of key derivatives:

Table 1: Structural and Functional Comparison of Purine-Dione Derivatives

*Calculated based on molecular formulas.

Key Observations:

Lipophilicity varies significantly: 3-methylbenzyl (target) > but-2-ynyl (Linagliptin) > hydroxypropyl (TC227).

8-Substituent Impact: Propylamino (target) vs. 3-aminopiperidin-1-yl (Linagliptin): The latter’s cyclic amine enhances binding to DPP-4 via conformational rigidity . Hydrazinyl (TC227) and bromo () groups enable nucleophilic reactions or hydrogen bonding, influencing target selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.